4-amino-N-(2-methylbutan-2-yl)benzamide

Muscarinic Receptor CNS Pharmacology Alzheimer's Disease

Researchers requiring a moderately potent M2 muscarinic probe face limited access to structurally validated N-alkyl 4-aminobenzamides with defined steric bulk. This compound fills that gap: • M2 receptor Ki = 37 nM - ~95-fold weaker than high-affinity antagonists, enabling auto-receptor studies without full cholinergic blockade • PDE4 IC₅₀ = 72 nM - viable SAR starting point for respiratory/inflammatory disease programs • GABAₐ α1β2δ IC₅₀ = 245 nM with 4.2× selectivity over α4β1δ - tool for dissecting δ-subunit tonic inhibition Supplied at ≥95% purity with full QA documentation. For R&D use only; shipped ambient from US/EU stock points.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13194321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-methylbutan-2-yl)benzamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3,(H,14,15)
InChIKeyOPSBQKCDEPIXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(2-methylbutan-2-yl)benzamide Specifications


4-Amino-N-(2-methylbutan-2-yl)benzamide (CAS: 926195-49-5; free base) is a para-substituted benzamide derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . The compound is commercially available at a minimum purity specification of 95% and is intended exclusively for research and development applications . This compound features a 4-aminobenzamide core linked to a bulky, branched 2-methylbutan-2-yl (tert-pentyl) side chain, a structural motif that confers distinct pharmacological and physicochemical properties compared to linear or less sterically hindered N-alkyl benzamide analogs.

4-Amino-N-(2-methylbutan-2-yl)benzamide Substitution Risks


Substituting 4-amino-N-(2-methylbutan-2-yl)benzamide with a simpler or more common 4-aminobenzamide (e.g., the unsubstituted parent, 4-aminobenzamide, or the tert-butyl analog) is not scientifically justifiable without quantitative comparative data. Public bioactivity records indicate that this specific compound engages multiple distinct pharmacological targets—including muscarinic acetylcholine receptor M2, phosphodiesterase 4 (PDE4), and GABAₐ receptors—with measured potencies that vary by over two orders of magnitude across assays [1][2][3]. The presence of the bulky 2-methylbutan-2-yl group is a critical determinant of both target engagement and selectivity, as demonstrated by structure-activity relationship (SAR) studies within the benzamide class showing that N-alkyl substituent size and branching profoundly influence receptor affinity [4]. Consequently, procurement decisions based solely on the 4-aminobenzamide scaffold, without confirming the specific N-substituent, carry a high risk of selecting a compound with a fundamentally different biological activity profile. The quantitative evidence in Section 3 establishes the specific, measurable attributes that differentiate this compound from potential generic alternatives.

4-Amino-N-(2-methylbutan-2-yl)benzamide Evidence Comparisons


Muscarinic M2 Receptor Affinity Comparison

4-Amino-N-(2-methylbutan-2-yl)benzamide exhibits measurable affinity for the rat muscarinic acetylcholine M2 receptor with a Ki of 37 nM, as determined by displacement of [³H]QNB in rat myocardium [1]. This value is approximately 95-fold less potent than a representative high-affinity benzylidene ketal M2 antagonist (Ki = 0.39 nM) reported in the same target class [2]. This quantitative difference highlights that 4-amino-N-(2-methylbutan-2-yl)benzamide does not belong to the subnanomolar potency class of M2 antagonists, positioning it instead as a moderate-affinity ligand suitable for applications where potent M2 blockade is not desired.

Muscarinic Receptor CNS Pharmacology Alzheimer's Disease

Cellular PDE4 Inhibitory Activity

In a cellular assay measuring PDE4 inhibition in human U937 cells, 4-amino-N-(2-methylbutan-2-yl)benzamide demonstrated an IC₅₀ of 72 nM after a 30-minute incubation [1]. This potency is in the same order of magnitude as that reported for eggmanone, a known PDE4 antagonist with an IC₅₀ of 72 nM for PDE4D3 in enzymatic assays, and falls within the range of cellular IC₅₀ values (14–72 nM) reported for novel indolizine PDE4 inhibitors in human PBMC TNFα production assays [2][3]. In contrast, a structurally related analog, CHEMBL1098436, exhibited significantly weaker PDE4 inhibition in the same cellular context with an IC₅₀ of 300 nM [4].

PDE4 Inhibition Inflammation Respiratory Disease

GABAₐ Receptor Antagonist Activity

4-Amino-N-(2-methylbutan-2-yl)benzamide acts as an antagonist at the recombinant human GABAₐ receptor (α1β2δ subtype) with an IC₅₀ of 245 nM, as measured in a fluorescence membrane potential (FMP) assay using HEK293 Flp-In cells [1]. This antagonist activity distinguishes it from benzamide derivatives that are known 5-HT₄ receptor agonists (e.g., those described in patent literature [2]), which would be expected to have a different functional profile in neuronal assays. The compound also shows a markedly weaker antagonist effect at the α4β1δ GABAₐ receptor subtype (IC₅₀ = 1.02 µM), suggesting subtype-selectivity within the GABAₐ family [1].

GABAₐ Receptor Neuropharmacology Ion Channel

N-Substituent Impact on Benzamide Activity

Within the 4-aminobenzamide class, the N-alkyl substituent exerts a profound influence on biological activity. A foundational SAR study by Clark et al. (1984) evaluated a series of simple N-alkyl 4-aminobenzamides for anticonvulsant activity in mice. Among the N-alkyl amides tested, 4-amino-N-amylbenzamide (6) was the most potent against maximal electroshock seizures (MES), with an ED₅₀ of 42.98 mg/kg, whereas other N-alkyl derivatives (e.g., N-cyclohexylbenzamide, 8) exhibited different potency and therapeutic indices [1]. The 2-methylbutan-2-yl (tert-pentyl) group in 4-amino-N-(2-methylbutan-2-yl)benzamide represents a branched, sterically demanding analog of the linear amyl (pentyl) chain. This structural variation is expected to significantly alter the compound's target engagement profile, as evidenced by its distinct activity at M2, PDE4, and GABAₐ receptors.

Structure-Activity Relationship Medicinal Chemistry Benzamide SAR

4-Amino-N-(2-methylbutan-2-yl)benzamide Research Applications


Modulating M2 Receptor Function

Given its moderate affinity (Ki = 37 nM) for the M2 receptor, this compound is suitable as a chemical probe in assays where complete M2 blockade is not desired, such as in studies of auto-receptor function or in ex vivo tissue preparations where a partial attenuation of cholinergic tone is required [1]. Researchers should note that it is ~95-fold less potent than high-affinity M2 antagonists, making it a useful tool for differentiating between M2-mediated and off-target effects when used in parallel with more potent comparators.

PDE4 Inhibitor Development Starting Point

The cellular PDE4 inhibitory activity (IC₅₀ = 72 nM) positions 4-amino-N-(2-methylbutan-2-yl)benzamide as a viable starting point for structure-activity relationship (SAR) studies aimed at optimizing PDE4 inhibitors for inflammatory or respiratory diseases [2]. The compound's potency is competitive with early-stage PDE4 inhibitors, and its benzamide core offers multiple vectors for chemical modification to improve selectivity, metabolic stability, or brain penetration.

GABAₐ Subtype-Selective Antagonist Tool

The compound's antagonist activity at the α1β2δ GABAₐ receptor (IC₅₀ = 245 nM) and its 4.2-fold selectivity over the α4β1δ subtype make it a valuable tool for dissecting the physiological roles of extrasynaptic GABAₐ receptors containing the δ subunit [3]. This activity profile can be leveraged in electrophysiological or behavioral studies to probe tonic inhibition in neurons, particularly when used alongside genetic or pharmacological controls for other GABAₐ subtypes.

Benzamide N-Substituent SAR Exploration

As demonstrated by the 1984 Clark et al. study on 4-aminobenzamide anticonvulsants, the N-alkyl substituent is a critical determinant of biological activity [4]. 4-Amino-N-(2-methylbutan-2-yl)benzamide, with its branched tert-pentyl group, serves as an essential comparator in any SAR campaign investigating the impact of steric bulk and branching on target engagement, pharmacokinetics, or in vivo efficacy within the 4-aminobenzamide series. Its procurement is necessary to complete a rationally designed set of N-alkyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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